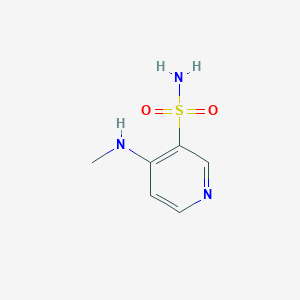

4-Methylaminopyridine-3-sulfonamide

Description

4-Methylaminopyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a methylamino group at the 4-position and a sulfonamide moiety at the 3-position. Sulfonamide-pyridine hybrids are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, antibacterial agents, and intermediates in drug synthesis .

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

4-(methylamino)pyridine-3-sulfonamide |

InChI |

InChI=1S/C6H9N3O2S/c1-8-5-2-3-9-4-6(5)12(7,10)11/h2-4H,1H3,(H,8,9)(H2,7,10,11) |

InChI Key |

MSFTVBYWBSKTFI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC=C1)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The key distinction between 4-methylaminopyridine-3-sulfonamide and its analogs lies in the substituents on the pyridine ring:

- 4-Chloro-3-pyridinesulfonamide (CAS 33263-43-3) : Features a chlorine atom at the 4-position. The electron-withdrawing chlorine enhances electrophilic reactivity, making it a versatile intermediate in synthesizing pharmaceuticals like kinase inhibitors .

- This compound: The methylamino group introduces both basicity and hydrogen-bonding capacity, which could improve solubility and interaction with biological targets compared to the chloro analog.

Physicochemical Properties

*Theoretical values based on structural analogs.

4-Chloro-3-pyridinesulfonamide

- Synthetic Utility : Widely used in cross-coupling reactions to introduce sulfonamide functionalities into complex molecules. Its chlorine atom facilitates nucleophilic aromatic substitution, enabling rapid derivatization .

- Pharmaceutical Relevance : Serves as a precursor for antiviral and anticancer agents, such as inhibitors of carbonic anhydrase isoforms .

4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide

- Biological Activity : The bulky 3-methylphenyl group may enhance selectivity for enzymes with hydrophobic active sites, though specific studies are pending .

This compound (Hypothetical Analysis)

- Predicted Advantages: The methylamino group could improve bioavailability compared to chloro derivatives. Potential applications in central nervous system (CNS) drug design due to enhanced blood-brain barrier permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.